

# An In-depth Technical Guide to Yadanziolide C: Physicochemical Properties and Biological Insights

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## Compound of Interest

Compound Name: Yadanziolide C

Cat. No.: B162267

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## Introduction

**Yadanziolide C** is a naturally occurring quassinoid isolated from the seeds of *Brucea javanica*, a plant with a long history in traditional Chinese medicine. Quassinoids are a class of degraded triterpenoids known for their bitter taste and a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Yadanziolide C**, alongside insights into its potential biological mechanism of action, drawing from studies on closely related compounds.

## Physicochemical Properties

While extensive experimental data for **Yadanziolide C** is not widely available in the public domain, the following information has been compiled from various sources. It is important to note that some specific quantitative data, such as melting point and solubility, have not been experimentally determined or reported.

## General Properties

**Yadanziolide C** is a solid at room temperature and is known to be stable under recommended storage conditions, which include being kept in a tightly sealed container in a cool, well-

ventilated area, away from direct sunlight and sources of ignition. For long-term storage, it is recommended to store the powder at -20°C or in a solvent at -80°C.<sup>[1]</sup>

## Tabulated Physicochemical Data

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>9</sub>	Biorbyt
Molecular Weight	410.42 g/mol	Biorbyt
Appearance	Solid	DC Chemicals <sup>[1]</sup>
Melting Point	No data available	DC Chemicals <sup>[1]</sup>
Boiling Point	No data available	DC Chemicals <sup>[1]</sup>
Solubility	Soluble in DMSO	Biorbyt
CAS Number	95258-12-1	Biorbyt

## Spectroscopic Data

Detailed spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **Yadanziolide C** are not readily available in public spectral databases. However, the structural elucidation of **Yadanziolide C** and related quassinoids from *Brucea javanica* was achieved through the use of these standard spectroscopic techniques. The following sections describe the general principles and expected spectral features for a molecule with the structure of **Yadanziolide C**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum of **Yadanziolide C** is expected to be complex due to the presence of numerous stereocenters and conformationally restricted rings. Key signals would include those for methyl groups, methine protons (some of which would be deshielded due to attachment to oxygenated carbons), and protons on the furan ring.
- <sup>13</sup>C NMR:** The carbon NMR spectrum would show 20 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the different carbon environments, including carbonyl carbons, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.

## Infrared (IR) Spectroscopy

The IR spectrum of **Yadanziolide C** would be expected to show characteristic absorption bands for its functional groups, including:

- O-H stretching: A broad band in the region of 3200-3600  $\text{cm}^{-1}$  due to the hydroxyl groups.
- C=O stretching: Strong absorption bands in the region of 1700-1750  $\text{cm}^{-1}$  corresponding to the ester and lactone carbonyl groups.
- C=C stretching: A band in the region of 1600-1680  $\text{cm}^{-1}$  for the carbon-carbon double bond in the six-membered ring.
- C-O stretching: Bands in the region of 1000-1300  $\text{cm}^{-1}$  due to the various C-O single bonds in the molecule.

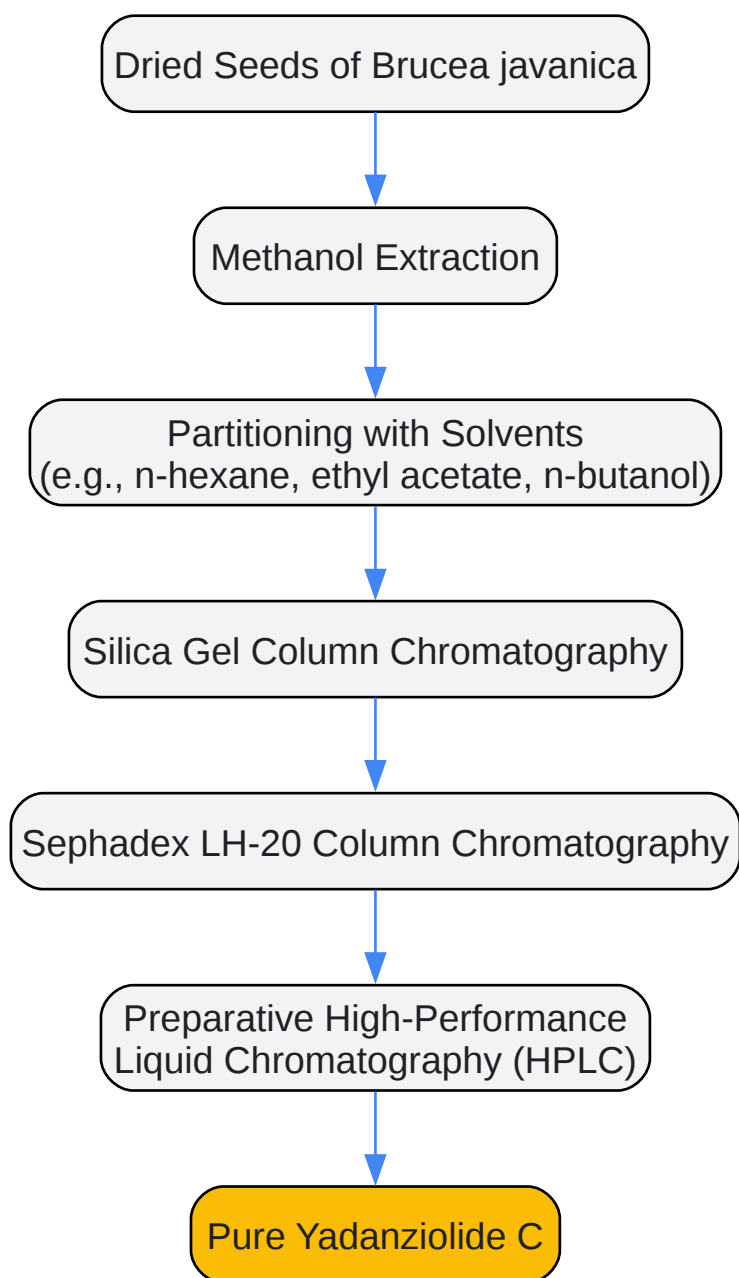
## Mass Spectrometry (MS)

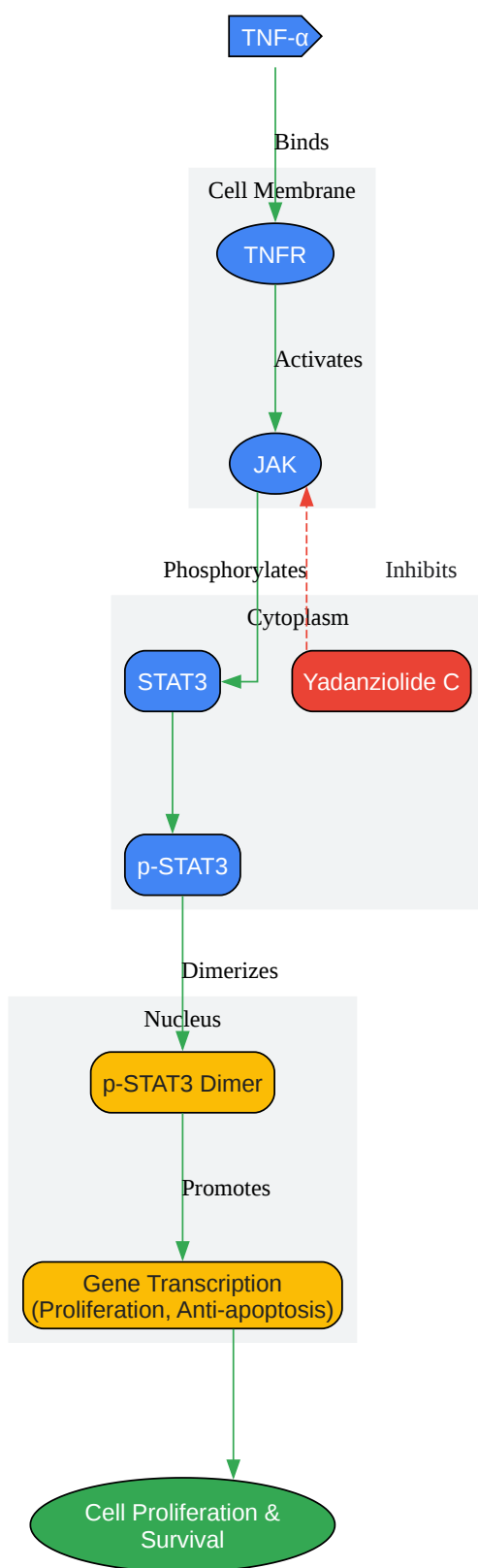
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of **Yadanziolide C**. The high-resolution mass spectrum would confirm the molecular formula of  $\text{C}_{20}\text{H}_{26}\text{O}_9$ . The fragmentation pattern would provide valuable information about the connectivity of the molecule.

## Experimental Protocols

The following are generalized experimental protocols for the isolation and characterization of quassinoids like **Yadanziolide C** from *Brucea javanica*.

## Isolation and Purification of Yadanziolide C





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## References

- 1. Yadanziolide D | C<sub>23</sub>H<sub>30</sub>O<sub>11</sub> | CID 76318697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Yadanziolide C: Physicochemical Properties and Biological Insights]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162267#physical-and-chemical-properties-of-yadanziolide-c>]

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